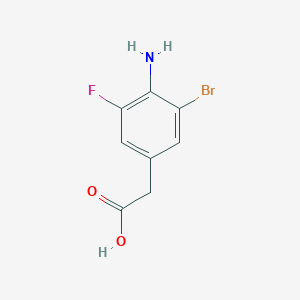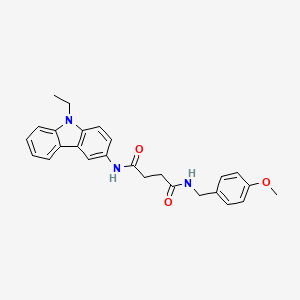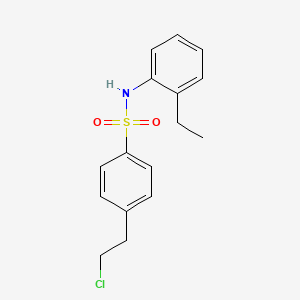
(2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethylbenzaldehyde and glycine derivatives.
Key Reactions: The key reactions include aldol condensation, reduction, and amination The aldol condensation between 4-trifluoromethylbenzaldehyde and a glycine derivative forms an intermediate, which is then reduced to the corresponding alcohol
Reaction Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and intermediates.
Optimization of Reaction Parameters: Optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification Techniques: Employing advanced purification techniques such as crystallization, chromatography, and distillation to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
(2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with unique properties, such as increased stability and reactivity.
作用机制
The mechanism of action of (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
(2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(2R,3S)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoic acid: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H10F3NO3 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC 名称 |
(2R,3S)-2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)8(15)7(14)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8+/m1/s1 |
InChI 键 |
KXLSTYBQTYHQNS-SFYZADRCSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)N)O)C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)


![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)



![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)

![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)



